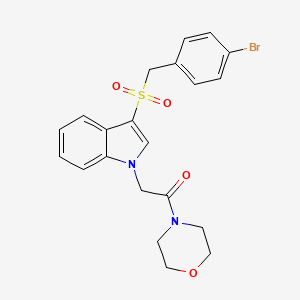![molecular formula C19H18N2O3 B2645025 (E)-2-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-phenylacrylamide CAS No. 2034997-06-1](/img/structure/B2645025.png)
(E)-2-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-phenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that likely contains a furo[2,3-c]pyridine moiety based on its name. Furo[2,3-c]pyridines are a type of heterocyclic compound, which are compounds that contain atoms of at least two different elements as members of its rings .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds such as furo[2,3-c]pyridines have been involved in various chemical reactions. For example, they have been used as substrates in reactions catalyzed by 6-halo-2-pyridones .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Multicomponent Reactions for Heterocyclic Compounds : Innovative synthetic routes have been developed for creating complex heterocyclic frameworks. For instance, the one-pot multicomponent approach has been applied to synthesize thiazolo[3,2-a]pyridines, showing the versatility of combining different reactants under controlled conditions to construct elaborate molecular architectures with potential anticancer activity (Altug et al., 2011).
Protecting Groups in Polymer Chemistry : The use of 2-(pyridin-2-yl)ethanol as a protecting group for carboxylic acids in polymer chemistry demonstrates the strategic manipulation of functional groups to achieve desired chemical transformations. This strategy facilitates the selective removal of protecting groups post-polymerization, enabling the synthesis of polymers with complex functionalities (Elladiou & Patrickios, 2012).
Novel Syntheses of Heterocyclic Compounds : Research into the synthesis of new heterocyclic compounds containing sulfonamido moieties for antibacterial applications showcases the ongoing exploration of novel compounds with potential therapeutic benefits. Such studies highlight the creative approaches to designing and synthesizing new molecules with specific biological activities (Azab et al., 2013).
Biological Activities and Applications
- Antimicrobial and Anticancer Agents : The design and synthesis of novel heterocyclic compounds, such as pyrazolopyridines and pyrazolothienopyridines, are focused on creating molecules with antimicrobial and anticancer properties. This research direction is crucial for developing new therapeutic agents against various diseases, highlighting the potential of heterocyclic chemistry in medical applications (Sarvaiya et al., 2019).
Mecanismo De Acción
Direcciones Futuras
The future directions for research on this compound would depend on its properties and potential applications. Given the interest in furo[2,3-c]pyridines and related compounds in medicinal chemistry , one possible direction could be further exploration of its biological activity and potential as a pharmaceutical agent.
Propiedades
IUPAC Name |
(E)-2-methyl-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-14(13-15-5-3-2-4-6-15)18(22)20-9-11-21-10-7-16-8-12-24-17(16)19(21)23/h2-8,10,12-13H,9,11H2,1H3,(H,20,22)/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQXQESVHSBFLR-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)NCCN2C=CC3=C(C2=O)OC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C(=O)NCCN2C=CC3=C(C2=O)OC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

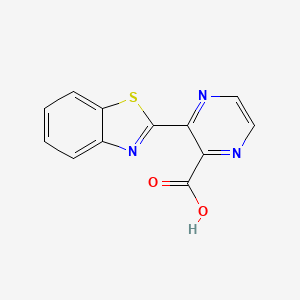

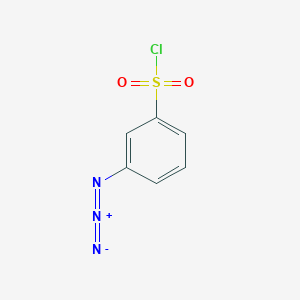

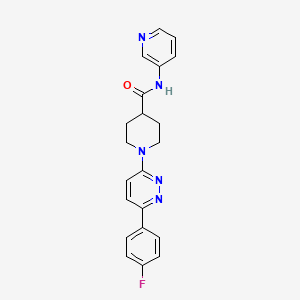
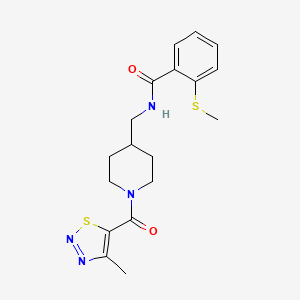
![N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-2-methylacrylamide](/img/structure/B2644954.png)
![Lithium;2,2-dioxo-2lambda6-thia-1-azabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2644956.png)



![2-(m-tolyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2644963.png)
![2-Chloro-N-[2-(2-chloro-3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2644964.png)
